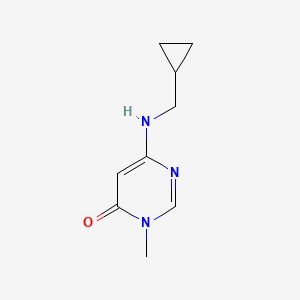

![molecular formula C17H17N3O2 B2890515 2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1360391-45-2](/img/structure/B2890515.png)

2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine core. This core is a fused ring system that is often found in bioactive molecules . The compound also contains a methoxyphenyl group and an acetamide group, which could potentially contribute to its biological activity.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in cross-coupling reactions . The pyrazolo[1,5-a]pyridine core, in particular, is often involved in such reactions .Aplicaciones Científicas De Investigación

Cancer Treatment

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold, such as the one , have been identified as potential PI3Kγ inhibitors . PI3Kγ is an enzyme that plays a significant role in the signaling pathways involved in cell growth, proliferation, and survival. By inhibiting this enzyme, these compounds can be used to treat various cancers where PI3Kγ is implicated in the disease pathology.

Immune-Related Disorders

The inhibition of PI3Kγ is not only beneficial for cancer treatment but also for a range of immune-related disorders . Since PI3Kγ is involved in immune cell function, compounds that inhibit this enzyme can modulate the immune response, which is beneficial in conditions like autoimmune diseases and inflammation.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents . Their ability to interfere with bacterial or viral replication makes them valuable in the development of new antibiotics or antiviral drugs, especially in the face of rising antibiotic resistance.

Sedative Agents

Some derivatives of pyrazolo[1,5-a]pyrimidine, such as zaleplon and indiplon, are known for their sedative properties . These compounds can act on the central nervous system to induce sleep or reduce anxiety, making them potential candidates for treating insomnia or anxiety disorders.

Analgesic Effects

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to pain management as well . Their analgesic effects can be harnessed to develop new painkillers that may have fewer side effects or reduced risk of dependency compared to current medications.

Antioxidant Properties

These compounds also exhibit antioxidant properties . By neutralizing free radicals, they can prevent or mitigate oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders and cardiovascular diseases.

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines can act as inhibitors for various enzymes, such as carboxylesterase and translocator protein . This makes them useful in studying enzyme functions and potentially developing drugs that target these enzymes in specific diseases.

Kinase Inhibition

Selective kinase inhibition is another area where these compounds show potential . Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases. By selectively inhibiting certain kinases, it may be possible to treat diseases that are currently difficult to manage.

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-15-6-4-5-13(9-15)10-17(21)18-11-14-12-19-20-8-3-2-7-16(14)20/h2-9,12H,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEALYRUXPAIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)

![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)

![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)

![(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2890449.png)

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)